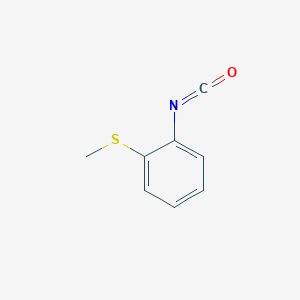

2-(Methylthio)phenyl isocyanate

Description

Significance of Isocyanate Functionality in Chemical Synthesis and Materials Science Precursors

The isocyanate functional group is highly reactive, serving as an electrophile that readily reacts with a variety of nucleophiles. wikipedia.org This reactivity is the cornerstone of its importance in both chemical synthesis and materials science.

Key reactions of isocyanates include:

Reaction with alcohols: Isocyanates react with alcohols to form urethanes (also known as carbamates). This reaction is fundamental to the production of polyurethanes, a versatile class of polymers. wikipedia.orgdoxuchem.com

Reaction with amines: The reaction of isocyanates with amines yields urea (B33335) derivatives. doxuchem.com When diisocyanates react with diamines, they form polyureas, another important class of polymers. wikipedia.org

Reaction with water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. doxuchem.com This reaction is utilized in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org

The ability of isocyanates to form stable linkages with a wide range of functional groups makes them indispensable in the synthesis of polymers, pharmaceuticals, and agrochemicals. ontosight.aipflaumer.com In materials science, isocyanates are crucial precursors for high-performance materials such as coatings, adhesives, sealants, and elastomers (CASE). pflaumer.com The properties of the resulting polymers, such as hardness, flexibility, and thermal stability, can be tailored by carefully selecting the isocyanate and the co-reactant (e.g., polyol or polyamine). doxuchem.compatsnap.com

Unique Aspects of Aryl Isocyanates with Sulfur-Containing Substituents

The presence of a sulfur-containing substituent, such as the methylthio group in 2-(Methylthio)phenyl isocyanate, introduces specific electronic and steric effects that modulate the reactivity of the isocyanate group. The sulfur atom can influence the electron density of the aromatic ring and, consequently, the electrophilicity of the isocyanate carbon.

Furthermore, sulfur-containing functional groups can themselves participate in chemical transformations or influence the biological activity of the molecule. For instance, the methylthio group can potentially be oxidized to a sulfoxide (B87167) or sulfone, providing a handle for further functionalization. The presence of sulfur can also impact the solubility and other physical properties of the compound and its derivatives. acdlabs.com Research into aryl isocyanates with sulfur-containing substituents is driven by the potential to create novel materials and biologically active compounds with unique properties. google.com

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and related sulfur-containing aryl isocyanates is multifaceted. A primary focus is their application in the synthesis of novel heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. The reactivity of the isocyanate group allows for its incorporation into various ring systems.

Another significant research avenue is the development of new polymers. By incorporating sulfur-containing monomers like this compound into polyurethane or polyurea chains, chemists can explore the impact of the sulfur atom on the polymer's properties, such as thermal stability, refractive index, and adhesion. patsnap.com

Furthermore, there is ongoing interest in the biological activities of compounds derived from this compound. Isothiocyanates, which are structurally related to isocyanates, are known to exhibit a range of biological effects, and research is exploring whether isocyanate-derived compounds with sulfur substituents possess similar or novel therapeutic potential. ontosight.ai The synthesis and evaluation of such compounds are active areas of investigation in the field of drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXASSKJZYKJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371748 | |

| Record name | 2-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52260-30-7 | |

| Record name | 2-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-2-(methylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylthio Phenyl Isocyanate

Phosgene-Based Synthesis Routes

The reaction of primary amines with phosgene (B1210022) or its safer equivalent, triphosgene (B27547), remains a prevalent and well-established method for producing isocyanates due to its high yields and rapid reaction rates. nih.gov

The synthesis of 2-(Methylthio)phenyl isocyanate via phosgenation starts with the precursor 2-(Methylthio)aniline. sigmaaldrich.com The direct phosgenation method is particularly suitable for amines with high boiling points, like 2-(Methylthio)aniline, which has a boiling point of approximately 234°C. nih.govsigmaaldrich.comvwr.comvwr.com

Industrial Scale: On an industrial level, the process is often continuous. It can be performed as a liquid phase reaction where the amine and phosgene are reacted in an inert solvent. nih.gov Companies like BASF, Covestro, and Huntsman utilize liquid gasification technology for large-scale isocyanate production. nih.govacs.org The reaction typically involves adding the amine and an aqueous base solution simultaneously to a solution of phosgene in a hydrophobic, inert organic solvent. google.com

Laboratory Scale: In a laboratory setting, the synthesis is typically conducted as a batch process. To mitigate the hazards associated with gaseous phosgene, a solid phosgene equivalent such as triphosgene is often preferred. A common laboratory procedure involves a biphasic mixture, for instance, methylene (B1212753) chloride and a saturated aqueous sodium bicarbonate solution. orgsyn.org The amine hydrochloride is dissolved in this mixture, and triphosgene is added. The isocyanate is then isolated from the organic layer after the reaction is complete. orgsyn.org This method offers a convenient and high-yielding route under relatively mild conditions. orgsyn.org

To maximize the yield and purity of this compound while ensuring safety and minimizing byproducts, several reaction parameters are carefully controlled. A key strategy involves reacting the primary amine with phosgene in the presence of an aqueous solution of an inorganic base and a hydrophobic inert organic solvent. google.com Optimizing these conditions can lead to very high volume/time yields and a significant reduction in reactor corrosion. google.com

Key parameters for optimization include:

Temperature: The reaction is typically maintained at low temperatures, ranging from -30°C to +35°C, with a preferred range of -10°C to +10°C. google.com Cooling the starting materials and the reaction vessel is crucial.

Reaction Time: In highly optimized systems, the reaction time between the amine and phosgene can be less than one minute. google.com This rapid reaction and subsequent separation of reactants can considerably increase the yield. google.com

pH Control: The pH of the reaction mixture is a critical factor. During the addition of the amine, the pH is preferably kept between 1 and 7. Once the amine addition is complete, the solution is made alkaline. google.com

Reagents and Solvents: The process uses an inert, hydrophobic organic solvent such as o-dichlorobenzene or methylene chloride. google.com An aqueous solution of an inorganic base, like sodium hydroxide (B78521), is used to neutralize the hydrogen chloride byproduct. google.com

Table 1: Optimized Reaction Parameters for Phosgenation of 2-(Methylthio)aniline

| Parameter | Optimized Condition | Rationale |

| Temperature | -10°C to +10°C | Minimizes side reactions, controls exothermicity. google.com |

| Reaction Time | < 1 minute | Increases volume/time yield, reduces reactor corrosion. google.com |

| pH During Addition | 1 - 7 | Controls reaction pathway and minimizes byproduct formation. google.com |

| Final pH | Alkaline | Ensures complete reaction and neutralization of HCl. google.com |

| Solvent | Hydrophobic, inert | Provides a suitable reaction medium and facilitates separation. google.com |

| Phosgene Source | Phosgene (Industrial) or Triphosgene (Lab) | Standard, highly reactive carbonyl source. nih.govorgsyn.org |

Non-Phosgene Alternatives for Isocyanate Formation

Growing concerns over the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct have driven significant research into safer, more environmentally friendly synthetic routes. nih.govpatsnap.comresearchgate.net

The Curtius rearrangement is a versatile and widely used phosgene-free method for synthesizing isocyanates. rsc.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgyoutube.com

To synthesize this compound using this method, the corresponding carboxylic acid, 2-(methylthio)benzoic acid, serves as the starting material. The acid is first converted into an acyl azide. This transformation can be achieved using various reagents, such as diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl halide followed by reaction with an azide salt like sodium azide. organic-chemistry.org The resulting 2-(methylthio)benzoyl azide is then heated, causing it to undergo a concerted rearrangement to produce this compound and dinitrogen gas. wikipedia.org The reaction is known for its mild conditions and the high purity of the resulting isocyanate, as the only byproduct is nitrogen gas. rsc.orgnih.gov

Alternative non-phosgene pathways include various carbonylation reactions and the thermal cleavage of urethanes (carbamates). acs.org

Carbonylation Approaches: These methods use carbon monoxide or other carbonyl sources to introduce the C=O group.

Oxidative Carbonylation of Amines: This involves reacting 2-(Methylthio)aniline with carbon monoxide in the presence of an oxidant and a catalyst. nih.govionike.com While this avoids phosgene, it can require harsh conditions and the use of CO and O₂ mixtures can pose explosion risks. ionike.com

Reductive Carbonylation of Nitro Compounds: An alternative one-step route is the reductive carbonylation of the corresponding nitro compound, 1-methylthio-2-nitrobenzene, using carbon monoxide. digitellinc.comresearchgate.net This reaction is catalyzed by transition metal complexes, but often requires forcing conditions under which the isocyanate product may be unstable. researchgate.net

Urethane (B1682113) Cleavage: This two-step approach is a central feature of many non-phosgene industrial processes. nih.gov

Carbamate (B1207046) Formation: First, a carbamate (urethane) is synthesized. For the target compound, this would involve reacting 2-(Methylthio)aniline with a carbonyl source like dimethyl carbonate (DMC) or by following a "urea method." The reaction with DMC can be performed under relatively mild conditions to form an O-alkyl N-[2-(methylthio)phenyl]carbamate. nih.gov The urea (B33335) process involves reacting the amine with urea and an alcohol to generate the carbamate. nih.govacs.org

Thermal Cleavage: The resulting carbamate is then heated (thermolysis) to decompose it into the desired this compound and an alcohol, which can often be recycled. acs.orggoogle.com This cleavage is a reversible, endothermic reaction that requires heat and the efficient removal of the isocyanate product to drive the reaction to completion. nih.gov

Table 2: Comparison of Non-Phosgene Synthesis Routes for this compound

| Method | Starting Material | Key Intermediate | Advantages | Disadvantages |

| Curtius Rearrangement | 2-(Methylthio)benzoic acid | 2-(Methylthio)benzoyl azide | Mild conditions, high purity, N₂ is the only byproduct. rsc.orgwikipedia.org | Requires stoichiometric azide reagents. |

| Oxidative Carbonylation | 2-(Methylthio)aniline | - | Direct conversion of amine. ionike.com | Requires CO/O₂ mixtures, potentially harsh conditions. ionike.com |

| Reductive Carbonylation | 1-Methylthio-2-nitrobenzene | - | One-step from nitro compound. researchgate.net | Forcing conditions, potential for product oligomerization. researchgate.net |

| Urethane Cleavage | 2-(Methylthio)aniline | O-Alkyl N-[2-(methylthio)phenyl]carbamate | Avoids phosgene and CO; byproducts often recyclable. nih.govacs.org | Two-step process; requires thermal decomposition. nih.gov |

The development of non-phosgene routes for isocyanates is a primary goal of green chemistry in the chemical industry. rsc.org The main objective is to eliminate the use of the acutely toxic and hazardous phosgene. patsnap.comdigitellinc.com

Key green chemistry principles applied to isocyanate synthesis include:

Safer Reagents: Replacing phosgene with less hazardous alternatives like dimethyl carbonate or even carbon dioxide is a major focus. ionike.comresearchgate.net While CO₂ is an ideal, sustainable C1 source, its low reactivity presents significant challenges. ionike.comresearchgate.net

Atom Economy and Waste Reduction: Processes like the urea method are designed for a circular economy, achieving "zero emission" by enabling the recycling of byproducts (ammonia and alcohol) back into the synthesis of starting materials. nih.govacs.org

Catalysis: The development of efficient and recyclable catalysts is crucial. For instance, heterogeneous catalysts, such as the nickel-promoted magnetic iron oxide catalyst used for carbamate synthesis, can be easily separated from the reaction mixture using a magnetic field and reused, minimizing waste. ionike.com

Energy Efficiency: Innovations aim to develop processes that operate under milder conditions, reducing the energy input required for reactions that traditionally need high temperatures and pressures. patsnap.com

Ultimately, the push towards a sustainable future in chemical manufacturing continues to drive innovation in the synthesis of important platform chemicals like this compound. rsc.org

Synthesis of Precursor Molecules for this compound

The primary precursor for the synthesis of this compound is 2-(Methylthio)aniline. cymitquimica.com The molecular structure of this precursor consists of a benzene (B151609) ring substituted with an amino group and a methylthio group at adjacent positions. sigmaaldrich.com The synthesis of this aniline (B41778) derivative is a key step and can be approached through various strategic routes.

Strategies for Substituted Aniline Synthesis

The synthesis of substituted anilines is a cornerstone of organic chemistry, with numerous methods developed to construct these important building blocks. Traditional approaches often involve the reduction of nitroarenes or transition metal-catalyzed C-N cross-coupling reactions of aryl halides with ammonia (B1221849) sources. beilstein-journals.org

More advanced and versatile strategies have emerged, offering alternative pathways with distinct advantages. These contemporary methods provide access to a wide array of substituted anilines, including the precursors for this compound.

Modern Synthetic Approaches to Substituted Anilines:

| Synthetic Strategy | Description | Key Features |

| Cross-Coupling Reactions | Metal-catalyzed reactions that form a carbon-nitrogen bond. Typically involves coupling an aryl halide or boronic acid with an amine. researchgate.net | High versatility and functional group tolerance. Widely used in pharmaceutical and materials science. beilstein-journals.orgresearchgate.net |

| Dehydrogenative Aromatization | Synthesis from non-aromatic precursors like cyclohexanones. The process involves condensation with an amine followed by catalytic dehydrogenation to form the aromatic aniline ring. beilstein-journals.orgresearchgate.net | Allows for regioselective introduction of substituents on the carbocyclic precursor. researchgate.net |

| From Benzyl (B1604629) Azides | A novel method involving the conversion of substituted benzyl azides with electron-withdrawing groups at the ortho or para position into substituted anilines. chemrxiv.orgchemrxiv.org | This "green chemistry" approach proceeds rapidly at room temperature and avoids harsh reagents. chemrxiv.org |

| Imine Condensation–Isoaromatization | A catalyst- and additive-free method to synthesize 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines. beilstein-journals.org | Provides an alternative to amination-aromatization strategies for constructing aniline derivatives. beilstein-journals.org |

These strategies represent a toolbox for chemists to construct complex aniline structures. For instance, the dehydrogenative aromatization of cyclohexanones offers a mechanistically distinct approach from traditional cross-coupling, using saturated carbocycles as aryl surrogates. researchgate.net Similarly, the development of methods like the conversion of benzyl azides highlights a move towards more environmentally friendly processes. chemrxiv.org

Introduction of the Methylthio Group to Aromatic Systems

The specific introduction of a methylthio (-SCH₃) group onto an aromatic ring is the defining step in forming the direct precursor, 2-(Methylthio)aniline. This can be achieved through several methods, often starting with a pre-functionalized benzene ring.

One common precursor for this transformation is 2-aminothiophenol (B119425). The methylation of the thiol group in this molecule directly yields 2-(Methylthio)aniline. Another approach involves the reaction of a suitable aromatic substrate with a methylating agent that can introduce the methylthio moiety. For example, a general procedure for the methylation of heteroatom nucleophiles, including thiols, has been described using calcium hydroxide and trimethyl phosphate (B84403) (TMP) in dimethylformamide (DMF). chemicalbook.com

The introduction of methylthio groups can also be accomplished via cross-coupling reactions. Sonogashira coupling reactions, for instance, have been used to introduce thiomethyl anchor groups by reacting terminal alkynes with (4-iodophenyl)(methyl)sulfane. acs.org While this example is for a different substitution pattern, the principle of using coupling chemistry to form C-S bonds is broadly applicable. Furthermore, nickel-catalyzed reactions involving Grignard reagents have been shown to replace methylthio functions on aromatic heterocycles with other groups, indicating the reactivity and interchangeability of the methylthio group itself. acs.org

The direct synthesis of 2-(Methylthio)aniline from 2-aminothiophenol is a straightforward and common method cited in chemical supply catalogs. The resulting 2-(Methylthio)aniline, also known as o-aminothioanisole, is a colorless to yellow liquid that serves as the immediate precursor for the target isocyanate. cymitquimica.comsigmaaldrich.com The final conversion of the aniline to the isocyanate can be achieved through standard methods, such as reaction with phosgene or a phosgene equivalent. A facile synthesis of isothiocyanates from amines using phenyl chlorothionoformate has also been reported, which could be adapted for isocyanate synthesis. organic-chemistry.org

Fundamental Reactivity and Mechanistic Investigations of 2 Methylthio Phenyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of polyurethane chemistry and the synthesis of various important organic compounds.

Reaction Kinetics and Thermodynamics with O-, N-, and S-Nucleophiles

The reaction of isocyanates with nucleophiles such as alcohols (O-nucleophiles), amines (N-nucleophiles), and thiols (S-nucleophiles) is a well-established and fundamental transformation in organic chemistry. Generally, the rate of reaction is influenced by the nucleophilicity of the attacking atom and the electronic and steric environment of the isocyanate.

The relative reactivity of nucleophiles with isocyanates generally follows the order: amines > alcohols > thiols. This can be attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen in alcohols and the sulfur in thiols. The reactions are typically exothermic, with the formation of stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages driving the thermodynamic favorability.

Predicted Reactivity Order for 2-(Methylthio)phenyl Isocyanate:

| Nucleophile Type | Predicted Relative Reactivity |

| N-Nucleophiles (e.g., primary and secondary amines) | High |

| O-Nucleophiles (e.g., alcohols, phenols) | Moderate |

| S-Nucleophiles (e.g., thiols) | Lower |

Formation of Substituted Ureas, Carbamates, and Thiocarbamates

The nucleophilic addition of amines, alcohols, and thiols to this compound is predicted to yield the corresponding substituted ureas, carbamates, and thiocarbamates, respectively. These reactions are generally high-yielding and form the basis for the synthesis of a diverse array of functional molecules.

Urea Formation: The reaction with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas. This reaction is typically rapid and often does not require a catalyst. osti.govcommonorganicchemistry.comqucosa.de

Carbamate Formation: Alcohols react with isocyanates to form carbamates (urethanes). This reaction is fundamental to the production of polyurethanes. researchgate.netnih.govchemrxiv.org The reaction rate can be enhanced by catalysts.

Thiocarbamate Formation: Thiols react in a similar fashion to alcohols to produce thiocarbamates. nih.govunion.edu While generally slower than the reaction with alcohols, it provides a reliable method for the synthesis of these sulfur-containing analogs.

General Reaction Schemes:

Urea: R-NH₂ + 2-(CH₃S)C₆H₄NCO → 2-(CH₃S)C₆H₄NHC(O)NHR

Carbamate: R-OH + 2-(CH₃S)C₆H₄NCO → 2-(CH₃S)C₆H₄NHC(O)OR

Thiocarbamate: R-SH + 2-(CH₃S)C₆H₄NCO → 2-(CH₃S)C₆H₄NHC(O)SR

Impact of Methylthio Group on Isocyanate Reactivity

The presence of the methylthio (-SCH₃) group in the ortho position to the isocyanate functionality is expected to influence the reactivity of the electrophilic carbon through a combination of electronic and steric effects.

Steric Effects: The ortho-positioning of the methylthio group introduces steric hindrance around the isocyanate functional group. This steric bulk can impede the approach of nucleophiles, thereby slowing down the reaction rate. This effect is likely to be more pronounced with bulkier nucleophiles.

Cycloaddition Chemistry of this compound

Isocyanates are known to participate in various cycloaddition reactions, serving as versatile building blocks for the synthesis of heterocyclic compounds. The electron-deficient carbon-nitrogen double bond of the isocyanate group can react with a variety of unsaturated partners.

[2+2] and [3+2] Cycloaddition Pathways

While specific studies on the cycloaddition reactions of this compound are scarce, the general reactivity of aryl isocyanates suggests that it could undergo both [2+2] and [3+2] cycloadditions.

[2+2] Cycloaddition: Isocyanates can react with electron-rich alkenes and allenes in [2+2] cycloaddition reactions to form four-membered β-lactam rings or other heterocyclic structures. researchgate.netrsc.org These reactions can be promoted thermally or photochemically. The feasibility of such reactions with this compound would depend on the electronic nature of the reaction partner and the reaction conditions.

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.org Aryl isocyanates can react with 1,3-dipoles such as azides and nitrile oxides. For instance, the reaction with azides can lead to the formation of tetrazolinones. uchicago.eduresearchgate.net

Regioselectivity and Stereoselectivity in Heterocycle Formation (e.g., thiophenes, pyridones)

The synthesis of heterocycles like thiophenes and pyridones often involves multi-step sequences where an isocyanate could be a key intermediate or reactant.

Thiophene (B33073) Formation: The direct involvement of this compound in the primary ring-forming step of thiophene synthesis is not a commonly reported pathway. Thiophene synthesis typically proceeds through established methods like the Paal-Knorr synthesis or the Gewald reaction. researchgate.netelsevierpure.com However, functionalized thiophenes could potentially be synthesized by first forming a thiophene ring with a substituent that can be later converted to an isocyanate or by using a thiophene-containing nucleophile to react with the isocyanate.

Pyridone Formation: Substituted 2-pyridones can be synthesized via the 6π-electrocyclization of dienyl isocyanates. rsc.org While this would require a precursor with a diene and a group convertible to an isocyanate, it highlights a potential, albeit indirect, route to pyridone structures that could theoretically incorporate the 2-(methylthio)phenyl moiety. The regioselectivity and stereoselectivity of such cyclizations are often governed by the substitution pattern on the diene chain. researchgate.netresearchgate.netrsc.org

Computational Insights into Cycloaddition Mechanisms and Isocyanate Elimination

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving isocyanates. For cycloaddition reactions, these studies help to distinguish between concerted and stepwise pathways and to understand the factors governing regioselectivity and stereoselectivity. acs.orgnih.gov

In the context of this compound, the sulfur atom in the methylthio group can potentially interact with the isocyanate group or with reactants, influencing the transition state energies. DFT studies on the cycloaddition of nitrones with isocyanates have shown that the reaction can proceed through a concerted mechanism in the gas phase and nonpolar solvents, but a stepwise mechanism is favored in polar solvents. acs.org The introduction of a phenyl ring on the isocyanate can affect the energetics of the reaction. acs.org For this compound, the electron-donating nature of the methylthio group could influence the electrophilicity of the isocyanate carbon, potentially altering the reaction barriers compared to unsubstituted phenyl isocyanate.

DFT has also been used to study the reaction of phenyl isocyanate on surfaces like Ge(100)-2x1, revealing a preference for a [2+2] cycloaddition across the C=N bond. researchgate.net While no specific studies on the isocyanate elimination from this compound were found, computational methods are generally suitable for investigating such unimolecular processes, providing insights into the transition state structures and activation energies. These studies often explore the potential energy surface to identify the lowest energy pathway for elimination.

Table 1: Computational Studies on the Reactivity of Phenyl Isocyanate and Derivatives

| Reactants | Method | Key Findings | Reference |

| Nitrones + Isocyanates | DFT (M06-2X/cc-pVTZ) | Mechanism is solvent-dependent (concerted in nonpolar, stepwise in polar solvents). | acs.org |

| Phenyl Isocyanate + Ge(100)-2x1 | DFT | [2+2] cycloaddition across the C=N bond is the most stable product. | researchgate.net |

| Phenyl Isocyanate + Methanol | DFT (B3LYP/6-31G(d)) | Investigation of catalyst-free and DBU-catalyzed urethane (B1682113) formation. | researchgate.net |

| Pyridinium-3-olates + Methyl Acrylate | DFT (B3LYP/6-31G(d)) | Understanding of regio- and stereoselectivity in 1,3-dipolar cycloadditions. | nih.gov |

Polymerization and Oligomerization Studies

The isocyanate group is highly reactive and prone to polymerization and oligomerization. rsc.org This reactivity is a key feature in the production of polyurethanes and other polymers.

Homopolymerization Characteristics

Aryl isocyanates can undergo homopolymerization to form linear polymers (nylons-1) or cyclotrimerize to form highly stable isocyanurates. google.comacs.org The homopolymerization of monoisocyanates can be initiated by anionic initiators. acs.org The process is often sensitive to reaction conditions, and the formation of cyclic trimers can be a competing reaction. For this compound, the ortho-methylthio group could sterically hinder the approach of the monomer to the growing polymer chain, potentially affecting the rate of polymerization and the molecular weight of the resulting polymer. Patents describe the polymerization of various substituted phenyl isocyanates, indicating that substitution on the aromatic ring is generally tolerated. google.comgoogle.com

Copolymerization with Various Monomers

Aryl isocyanates have been successfully copolymerized with a range of monomers, leading to materials with diverse properties. A notable example is the anionic copolymerization of aryl isocyanates with epoxides to produce polyurethanes. acs.orgnih.gov This chain-growth copolymerization can exhibit living characteristics, allowing for the synthesis of copolymers with narrow molecular weight distributions. acs.orgnih.gov Density functional theory (DFT) calculations have been employed to support the proposed reaction mechanisms in these copolymerizations. acs.orgnih.gov

Furthermore, isocyanate-containing monomers, such as 2-(acryloyloxy)ethyl isocyanate, have been homopolymerized and copolymerized using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). rsc.org This allows for the synthesis of well-defined polymers with pendant isocyanate groups that can be further functionalized. rsc.org Given this precedent, it is plausible that a monomer derived from this compound could be copolymerized with acrylic or other vinyl monomers.

Table 2: Examples of Copolymerization Involving Isocyanates

| Isocyanate Monomer | Comonomer | Polymerization Method | Key Findings | Reference |

| Aryl Isocyanates | Epoxides | Anionic Copolymerization | Quasi-living polymerization, synthesis of polyurethanes with narrow MWD. | acs.orgnih.gov |

| 2-(Acryloyloxy)ethyl isocyanate (AOI) | - (Homopolymerization) | RAFT Polymerization | Controlled polymerization to yield homopolymers with low polydispersities. | rsc.org |

| Isocyanatoethyl methacrylate (B99206) (IEM) | Methyl methacrylate (MMA) | Free Radical Polymerization | Determination of reactivity ratios; thermal degradation starts at the isocyanate group. | researchgate.net |

| p-Tosyl Isocyanate (TSI) | Epoxides | Organocatalytic Copolymerization | Synthesis of polyurethanes with alternating structures. | bohrium.com |

Transition Metal-Catalyzed Reactions Involving the Isocyanate Moiety

Transition metal catalysis offers a powerful tool for the selective transformation of the isocyanate group. researchgate.netacs.org Various transition metals, including cobalt, rhodium, and palladium, have been shown to catalyze a range of reactions involving aryl isocyanates. nih.govresearchgate.net

One important class of reactions is the transition-metal-catalyzed C-H bond activation and subsequent cyclization with isocyanates to construct N-heterocyclic compounds. researchgate.net Cobalt(III)-catalyzed C-H bond amidation of arenes and heteroarenes with isocyanates provides a convergent route to amides with broad substrate scope and good functional group tolerance. nih.gov

A cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed for the synthesis of sterically bulky chiral amides. acs.org Notably, this reaction was shown to be effective with a variety of substituted aryl isocyanates, including those with electron-donating and electron-withdrawing groups. A methylmercapto-substituted aryl isocyanate was successfully employed, affording the corresponding chiral amide in good yield and excellent enantioselectivity, demonstrating the compatibility of the thioether functionality in such catalytic systems. acs.org

The use of transition metal catalysts is also central to the synthesis of isocyanates themselves, for instance, through the reductive carbonylation of nitroaromatic compounds. researchgate.net

Table 3: Transition Metal-Catalyzed Reactions of Aryl Isocyanates

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Cobalt(III) Complex | C-H Bond Amidation | Arenes/Heteroarenes + Aryl/Alkyl Isocyanates | Aromatic/Heteroaromatic Amides | nih.gov |

| Cobalt(II)/Chiral Ligand | Asymmetric Reductive Coupling | Tertiary Alkyl Halides + Aryl Isocyanates | Chiral α-Quaternary Amides | acs.org |

| Rhodium(III) Complex | C-H Amidation | Acetophenone O-methyl oximes + Isocyanates | Amides | researchgate.net |

| Palladium Complexes | Reductive Carbonylation | Nitroaromatics + CO | Aryl Isocyanates | researchgate.net |

Synthesis and Chemical Exploration of Derivatives and Analogues of 2 Methylthio Phenyl Isocyanate

Design and Synthesis of Novel Phenyl Isocyanate Derivatives with Thioether Scaffolds

The design of novel phenyl isocyanate derivatives featuring thioether scaffolds is driven by the desire to introduce specific physicochemical properties into target molecules. The methylthio group (–SCH₃) at the ortho position of the isocyanate function (–NCO) creates a distinct chemical environment. This substitution can influence the electronic properties of the phenyl ring and the reactivity of the isocyanate group. Furthermore, the thioether moiety can participate in non-covalent interactions, such as hydrogen bonds and metal coordination, which are crucial for molecular recognition and biological activity.

The synthesis of these derivatives typically leverages the high reactivity of the isocyanate group, which readily reacts with nucleophiles like alcohols, amines, and thiols to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. The general synthetic approach involves the reaction of 2-(methylthio)phenyl isocyanate with a diverse set of building blocks, allowing for the systematic exploration of chemical space and the generation of molecules with tailored properties. The thioether can also be further oxidized to sulfoxide (B87167) or sulfone groups, providing additional avenues for structural diversification.

Creation of Complex Molecular Architectures via this compound as a Building Block

The dual functionality of this compound makes it an excellent starting point for the synthesis of complex molecules, including peptidomimetics and heterocyclic systems.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The incorporation of thioether bonds in place of labile disulfide bridges is a well-established strategy to enhance the stability of bioactive peptides against reducing agents. nih.gov This approach has been successfully applied to the therapeutic complement inhibitor Compstatin, where thioether-containing analogues were synthesized via solid-phase peptide synthesis using orthogonally-protected cystathionine (B15957) building blocks. nih.gov These thioether-linked peptides largely retained the potent biological activity of their disulfide counterparts while offering superior stability. nih.gov

Following this principle, this compound can be used as a key reagent to cap or link peptide chains, introducing a stable, thioether-containing aromatic moiety. This can lead to the development of novel peptidomimetic structures with potentially enhanced pharmacological profiles. The synthesis can be performed using solid-phase techniques, which are highly amenable to the creation of peptide-based molecules. nih.gov

Quinazolinones are a class of nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules and natural products. researchgate.netresearchgate.net The synthesis of quinazolinone derivatives often involves the use of isocyanates or isothiocyanates. sapub.orgnih.gov

A specific example is the synthesis of 2-methylthio-3-phenylquinazolin-4(3H)-one derivatives. nih.gov This multi-step synthesis starts with the reaction of anthranilic acid and phenyl isothiocyanate to form a 2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. nih.gov This intermediate is then alkylated with methyl iodide to introduce the methylthio group at the 2-position. nih.gov The resulting 2-methylthio-3-phenylquinazolin-4(3H)-one can be further reacted with nucleophiles like hydrazine (B178648) to create more complex, substituted quinazolinone structures. nih.gov This demonstrates how the thioether group can be incorporated into a heterocyclic core, which can then be used as a scaffold for further chemical elaboration.

Table 1: Synthesis of 2-Methylthio-3-phenylquinazolin-4(3H)-one Derivatives nih.gov

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Anthranilic acid derivatives, Phenyl isothiocyanate derivatives | Ethanol (EtOH), Triethylamine (TEA), 70 °C, 24 h | 2-Mercapto-3-phenylquinazolin-4(3H)-one derivatives |

| 2 | 2-Mercapto-3-phenylquinazolin-4(3H)-one derivatives, Methyl iodide | Dimethylformamide (DMF), K₂CO₃, 4 h | 2-Methylthio-3-phenylquinazolin-4(3H)-one derivatives |

| 3 | 2-Methylthio-3-phenylquinazolin-4(3H)-one derivatives, Hydrazine/Urea derivatives | Dimethylformamide (DMF), K₂CO₃, 20 h | Substituted 2-(hydrazineyl/ureido)quinazolin-4(3H)-one derivatives |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-(Methylthio)phenyl isocyanate, offering detailed insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides essential information for confirming its structure. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0–7.5 ppm. The methylthio (-SCH₃) group protons exhibit a characteristic singlet at approximately δ 2.4 ppm.

In ¹³C NMR spectroscopy, the isocyanate carbon (-NCO) presents a distinctive resonance around δ 130–140 ppm. The carbon atom of the methylthio group (-SCH₃) is observed further upfield. The aromatic carbons produce a series of signals in the δ 120–140 ppm region, with the carbon atom directly bonded to the methylthio group showing a specific chemical shift influenced by the sulfur atom. While specific spectral data for this compound is not widely published, data from analogous compounds like 2-methylphenyl isocyanate and phenyl isocyanate support these expected chemical shift ranges. chemicalbook.comchemicalbook.com

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ¹H | 7.0–7.5 | Multiplet |

| Methyl Protons (-SCH₃) | ¹H | ~2.4 | Singlet |

| Isocyanate Carbon (-NCO) | ¹³C | 130–140 | Singlet |

| Aromatic Carbons | ¹³C | 120–140 | Multiple Singlets |

| Methyl Carbon (-SCH₃) | ¹³C | ~15-20 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency.

To definitively establish the connectivity within this compound, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This technique would link the aromatic proton signals to their corresponding aromatic carbon signals and the methylthio proton singlet to its carbon signal. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range (2-3 bond) correlations between protons and carbons. youtube.com For instance, it would show a correlation between the methylthio protons and the aromatic carbon to which the sulfur atom is attached. It would also reveal correlations between the aromatic protons and the isocyanate carbon, confirming the position of the -NCO group relative to the -SCH₃ group. columbia.eduyoutube.com The analysis of these 2D NMR spectra provides an unambiguous assembly of the molecule's structure. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of this compound, as well as for probing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₇NOS. The calculated exact mass for this formula is 165.0248 g/mol . Comparing the experimentally measured exact mass to the calculated value confirms the elemental composition of the compound. sigmaaldrich.com

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇NOS |

| Calculated Exact Mass | 165.0248 |

| Molecular Weight | 165.21 |

Tandem mass spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of the this compound ion. nih.govunito.it In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov Analysis of these fragments provides valuable structural information.

Common fragmentation pathways for similar aromatic compounds often involve the loss of small, stable neutral molecules. miamioh.eduyoutube.com For this compound, expected fragmentation could include:

Loss of the isocyanate group (-NCO) as a neutral radical.

Cleavage of the methyl group (-CH₃) from the sulfur atom.

Loss of carbon monoxide (CO) from the isocyanate group.

Studying these fragmentation patterns helps to confirm the presence and connectivity of the functional groups within the molecule. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within a molecule, providing characteristic fingerprints of the functional groups present.

For this compound, the most prominent feature in the IR spectrum is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2240–2280 cm⁻¹. nih.gov

Other key vibrational modes include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400–1600 cm⁻¹ region.

C-S stretching: Typically observed in the 600–800 cm⁻¹ range.

CH₃ stretching and bending modes: Associated with the methylthio group.

Raman spectroscopy provides complementary information. While the isocyanate stretch is also visible in the Raman spectrum, aromatic ring vibrations are often particularly strong and well-resolved. spectrabase.com Theoretical calculations can aid in the complete assignment of the observed vibrational bands. nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) asymmetric stretch | IR | 2240–2280 | Very Strong, Sharp |

| Aromatic C-H stretch | IR, Raman | >3000 | Medium to Weak |

| Aromatic C=C stretch | IR, Raman | 1400–1600 | Medium to Strong |

| C-S stretch | IR, Raman | 600–800 | Medium to Weak |

Characterization of Isocyanate Functional Group Vibrations

The isocyanate (–N=C=O) functional group exhibits characteristic vibrational modes that are readily identifiable using infrared (IR) and Raman spectroscopy. wikipedia.orgnih.gov The most prominent feature in the IR spectrum of an isocyanate is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, typically appearing in the region of 2280–2240 cm⁻¹. uc.pt This strong absorption is a hallmark of the isocyanate functionality and serves as a primary diagnostic tool for its presence in a molecule. uc.pt

In a study of a related compound, 2-methoxyphenyl isocyanate, IR and Raman spectral measurements revealed a multiplet absorption band system near 2200 cm⁻¹, which was attributed to Fermi resonance. nih.gov This phenomenon, where an overtone or combination band gains intensity by interacting with a fundamental vibrational mode of similar energy, can lead to complex band patterns. For this compound, similar complexities in the N=C=O stretching region could be anticipated, providing detailed information about the local electronic environment and potential intramolecular interactions.

Furthermore, the isocyanate group also displays other, less intense, vibrational modes. The symmetric stretching vibration is often weak in the IR spectrum but can be observed in the Raman spectrum. Bending deformations of the N=C=O group are predicted to occur at lower frequencies, typically around 600 cm⁻¹, corresponding to in-plane and out-of-plane bending motions. uc.pt A comprehensive vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the complete assignment of these modes, offering a detailed picture of the molecule's vibrational structure. nih.gov

Conformational Analysis

The spatial arrangement of the methylthio and isocyanate substituents on the phenyl ring of this compound gives rise to different possible conformations. The relative orientation of these groups can significantly influence the molecule's physical and chemical properties. Conformational analysis, therefore, is crucial for understanding its behavior.

Computational modeling, such as the use of DFT calculations, is a powerful tool for investigating the stable conformers of a molecule. nih.gov For instance, a study on 2-methoxyphenyl isocyanate identified three stable conformers, with the tilt of the isocyanate group relative to the phenyl ring being a key distinguishing feature. nih.gov A similar approach for this compound would likely reveal multiple low-energy conformations, dictated by the interplay of steric and electronic effects between the methylthio and isocyanate groups.

Experimental techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into their spatial proximity and thus the molecule's conformation in solution. mdpi.com Analysis of coupling constants in high-resolution Nuclear Magnetic Resonance (NMR) spectra can also provide information about dihedral angles, further refining the conformational model. researchgate.net By combining computational predictions with experimental NMR data, a detailed and accurate picture of the conformational preferences of this compound can be established.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Analysis of this compound Derivatives

To date, a specific single-crystal X-ray structure of this compound itself is not publicly available in the Cambridge Structural Database. However, the analysis of derivatives and related compounds provides a strong basis for predicting its solid-state structure. For example, the crystal structure of phenyl isocyanate reveals a nearly linear N=C=O linkage and a planar C−N=C=O unit. wikipedia.org

The analysis of derivatives allows for the investigation of how changes in the molecular structure affect the crystal packing and intermolecular interactions. For instance, the introduction of different substituents on the phenyl ring can lead to significant variations in the crystal lattice. researchgate.net A single-crystal X-ray analysis of a suitable derivative of this compound would precisely determine the intramolecular geometry, including the orientation of the methylthio and isocyanate groups relative to the phenyl ring.

Elucidation of Intermolecular Interactions and Crystal Packing

Key intermolecular interactions that would likely be observed in the crystal structure of this compound include:

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The offset of these stacked rings is a common feature in the crystal packing of aromatic compounds. researchgate.net

C–H···π Interactions: Hydrogen atoms from the methyl group or the phenyl ring can interact with the electron-rich π-system of an adjacent molecule. researchgate.net

Interactions involving the isocyanate and methylthio groups: The nitrogen, oxygen, and sulfur atoms in the functional groups can participate in various weak intermolecular interactions, such as dipole-dipole interactions and potentially weak hydrogen bonds. rsc.orgresearchgate.net

Understanding these interactions is fundamental to crystal engineering, which aims to design new materials with desired properties by controlling the way molecules pack in the solid state. ias.ac.in The elucidation of the crystal packing of this compound would provide critical insights into its solid-state behavior and potential for polymorphism.

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jppres.comijfe.org It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. yu.edu.jo The components of the sample are separated based on their different affinities for the stationary phase coating the inside of the column. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically by electron impact, causing them to fragment in a predictable and reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. researchgate.net This allows for the unambiguous identification of the compound by comparing its mass spectrum to a library of known spectra. ijfe.org

For this compound, GC-MS can be used to:

Determine Purity: By analyzing a sample, the presence of any impurities can be detected and quantified.

Identify Reaction Products: In a chemical synthesis involving this compound, GC-MS can be used to identify the products formed and to monitor the disappearance of the starting materials over time.

Confirm Structure: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that can be used to confirm its structure.

Below is a hypothetical data table summarizing the expected GC-MS results for this compound.

| Parameter | Value | Source |

| Retention Time | Compound-specific, dependent on GC column and conditions | jppres.com |

| Molecular Ion (M⁺) | m/z 165 | scbt.com |

| Key Fragment Ions | Fragments corresponding to the loss of CO, S-CH₃, and other characteristic cleavages. | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. In the context of "this compound", HPLC is instrumental in assessing the purity of the compound and monitoring its presence in reaction mixtures. The methodology typically involves derivatization of the isocyanate group to form a more stable and UV-active compound, facilitating its detection and quantification.

The inherent reactivity of the isocyanate functional group often necessitates a derivatization step prior to HPLC analysis to ensure reproducible and accurate results. Reagents such as 1-(2-pyridyl)piperazine (B128488) are commonly employed to react with the isocyanate, yielding a stable urea (B33335) derivative that can be readily analyzed by reversed-phase HPLC.

A representative HPLC method for the analysis of a derivatized "this compound" would employ a C18 column, which is a non-polar stationary phase. The separation is achieved by using a polar mobile phase, typically a gradient mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate. epa.gov This gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, allows for the effective separation of the analyte from impurities and other components in the sample matrix. Detection is commonly performed using a UV detector, as the aromatic ring in the derivatized analyte absorbs UV light at a specific wavelength, typically around 254 nm. epa.gov

The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. Under specific chromatographic conditions (flow rate, mobile phase composition, column temperature), the derivatized "this compound" will have a characteristic retention time. The peak area in the resulting chromatogram is proportional to the concentration of the analyte, allowing for quantitative analysis when compared against a calibration curve prepared from standards of known concentration.

Detailed research findings from HPLC analysis would focus on method validation parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). These findings would confirm that the HPLC method is suitable for its intended purpose, whether for quality control of the "this compound" reagent or for its determination in a complex sample.

Table 1: Representative HPLC Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Type |

| Stationary Phase | C18 column (5 µm particle size, 250 mm x 4.6 mm) |

| Mobile Phase | A: 0.1 M Ammonium Acetate Buffer (pH 6.2) B: Acetonitrile |

| Gradient | Start with a higher concentration of A, gradually increasing B over time. |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 - 50 µL |

| Derivatizing Agent | 1-(2-Pyridyl)piperazine or similar reagent |

Computational Chemistry and Theoretical Modeling of 2 Methylthio Phenyl Isocyanate and Its Reactions

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure of a molecule governs its reactivity. For 2-(Methylthio)phenyl isocyanate, the interplay between the aromatic phenyl ring, the electron-donating methylthio (-SCH₃) group, and the highly electrophilic isocyanate (-NCO) group creates a complex electronic environment that can be elucidated using molecular orbital theory.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of chemical species. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. youtube.com The energy and electron density distribution of these frontier orbitals are key determinants of a molecule's electrophilic and nucleophilic character. youtube.com

For this compound, the HOMO is expected to have significant electron density on the sulfur atom of the methylthio group and the aromatic ring, making these sites nucleophilic. The LUMO, conversely, is anticipated to be primarily localized on the isocyanate group, specifically on the central carbon atom. This localization makes the isocyanate carbon highly electrophilic and susceptible to attack by nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Properties for Aryl Isocyanates This table presents conceptual data to illustrate the expected effects of substitution on the frontier orbitals of a generic aryl isocyanate system, as specific computational data for this compound is not extensively available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary LUMO Localization |

| Phenyl Isocyanate (Reference) | Lower (e.g., -6.5) | Higher (e.g., -0.5) | Larger (e.g., 6.0) | Isocyanate Carbon |

| This compound | Higher (e.g., -6.2) | Higher (e.g., -0.4) | Smaller (e.g., 5.8) | Isocyanate Carbon |

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would reveal:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen atom of the isocyanate group and, to a lesser extent, the sulfur atom. These are sites prone to interaction with electrophiles or positive centers.

Positive Potential (Blue): The region of lowest electron density, expected to be concentrated on the central carbon atom of the N=C=O group. This strong positive potential confirms its status as the primary electrophilic site for reactions with nucleophiles like alcohols, amines, or carbanions.

Neutral/Slightly Negative Potential (Green): The phenyl ring would exhibit a more neutral potential, influenced by the competing electronic effects of the electron-donating -SCH₃ group and the electron-withdrawing -NCO group.

Natural Bond Orbital (NBO) analysis can further quantify this charge distribution by calculating the partial atomic charges on each atom, confirming the qualitative picture provided by the ESP map.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are indispensable for mapping the detailed pathways of chemical reactions, identifying transient intermediates, and determining the energetics that govern reaction rates and outcomes.

To understand a reaction mechanism, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the minimum energy path connecting the transition state downhill to the preceding reactant complex (RC) and the subsequent product complex (PC). researchgate.net This confirms that the located TS is indeed the correct one for the reaction of interest. For reactions of this compound, such as its [2+2] cycloaddition with an alkene, IRC analysis would visualize the concerted or stepwise formation of the two new covalent bonds. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. nih.gov This profile reveals the activation energy (the difference in energy between the reactants and the transition state), which is the primary determinant of the reaction rate. nih.gov

For this compound, theoretical studies could compare different potential reaction pathways. For instance, in a reaction with a diene, it could undergo a [4+2] Diels-Alder reaction or a [2+2] cycloaddition. nih.govresearchgate.net The calculated activation barriers for each pathway would predict which reaction is kinetically favored.

Theoretical studies on the parent phenyl isocyanate have shown that cycloaddition and reactions with alcohols proceed through well-defined transition states. researchgate.netnih.govresearchgate.net For this compound, the presence of the ortho-methylthio group could introduce steric hindrance or electronic effects that alter these energy barriers. For example, the sulfur atom could potentially coordinate to a reactant or catalyst, leading to a unique, lower-energy pathway compared to the unsubstituted analog.

Table 2: Hypothetical Energetic Profile for a [2+2] Cycloaddition Reaction This table provides an illustrative example of the data obtained from quantum chemical calculations for a reaction pathway. The values are conceptual.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Alkene | 0.0 |

| Reactant Complex (RC) | Pre-reaction van der Waals complex | -2.5 |

| Transition State (TS) | Highest energy point of the reaction | +25.0 |

| Product Complex (PC) | Post-reaction complex | -15.0 |

| Product | Final cycloadduct | -18.0 |

Density Functional Theory (DFT) Applications for Structure and Energetics

Density Functional Theory (DFT) is one of the most widely used quantum chemical methods due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are routinely used to determine the ground-state geometry, electronic structure, and reaction energetics for molecules of the size and complexity of this compound. researchgate.netresearchgate.netmdpi.com

Using a suitable functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p)), DFT can accurately predict:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformer(s). This can reveal, for example, the preferred orientation of the methylthio group relative to the phenyl ring and the isocyanate moiety.

Thermodynamic Properties: Enthalpies, entropies, and Gibbs free energies of formation.

Vibrational Frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound.

Reaction Energetics: As described previously, DFT is the workhorse for calculating the energies along a reaction coordinate to build a complete mechanistic picture. researchgate.netresearchgate.net

Table 3: Selected Optimized Geometrical Parameters for this compound (Illustrative DFT Data) This table illustrates the type of structural data that would be generated from a DFT geometry optimization. The values are representative and based on known structures of similar compounds.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Length | C(aryl)-S | ~1.77 Å |

| Bond Length | S-C(methyl) | ~1.82 Å |

| Bond Length | C(aryl)-N | ~1.40 Å |

| Bond Length | N=C (isocyanate) | ~1.22 Å |

| Bond Length | C=O (isocyanate) | ~1.18 Å |

| Bond Angle | C-S-C | ~99° |

| Bond Angle | C-N=C | ~128° |

| Bond Angle | N=C=O | ~172° |

| Dihedral Angle | C-C-S-C | ~0° or ~180° (depending on conformer) |

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing a detailed view of atomic and molecular motions. For this compound, MD simulations can be employed to explore its conformational flexibility and the influence of the solvent environment on its structure and dynamics.

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-S and C-N bonds connecting the methylthio and isocyanate groups to the phenyl ring, respectively. These rotations give rise to different conformers, the stability of which is governed by a delicate balance of steric and electronic effects. The presence of the methylthio group ortho to the isocyanate group introduces specific intramolecular interactions that significantly influence the preferred orientation of these functional groups.

The choice of solvent is critical in MD simulations as it can dramatically alter the conformational equilibrium. In a non-polar solvent, intramolecular interactions would be the dominant factor in determining the conformational preferences of this compound. Conversely, in a polar solvent, intermolecular interactions between the solute and solvent molecules become more significant. The isocyanate group, with its polar nature, is expected to interact strongly with polar solvent molecules through dipole-dipole interactions. These interactions can stabilize certain conformers over others, leading to a shift in the conformational landscape.

A typical MD simulation setup for studying solvent effects on this compound would involve placing a single molecule of the isocyanate in a periodic box filled with a chosen solvent, such as water, methanol, or a non-polar solvent like hexane. The system would then be subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of each atom is recorded over time. Analysis of these trajectories would provide information on the preferred conformations, the dynamics of conformational changes, and the nature of solute-solvent interactions.

Table 1: Hypothetical Conformational Analysis of this compound in Different Solvents

| Dihedral Angle (C-C-S-C) | Dihedral Angle (C-C-N-C) | Solvent | Relative Energy (kcal/mol) | Population (%) |

| 0° | 0° | Hexane | 2.5 | 5 |

| 0° | 180° | Hexane | 0.0 | 60 |

| 180° | 0° | Hexane | 3.0 | 3 |

| 180° | 180° | Hexane | 0.5 | 32 |

| 0° | 0° | Methanol | 1.8 | 15 |

| 0° | 180° | Methanol | 0.2 | 50 |

| 180° | 0° | Methanol | 2.0 | 10 |

| 180° | 180° | Methanol | 0.0 | 25 |

Note: This table is a hypothetical representation to illustrate the potential outcomes of an MD simulation study. The values are not based on actual experimental data for this specific molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For this compound, a QSRR model could be developed to predict its reactivity in various chemical reactions, such as nucleophilic additions to the isocyanate group.

The development of a QSRR model begins with the calculation of a set of molecular descriptors for this compound and a series of related compounds. These descriptors are numerical values that encode different aspects of the molecular structure, including electronic, steric, and topological properties. For the isocyanate functional group, key descriptors would likely include the partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters describing the accessibility of the electrophilic carbon.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, is used to build a mathematical model that correlates the descriptors with an experimentally determined measure of reactivity, such as a reaction rate constant (k). The resulting QSRR equation can then be used to predict the reactivity of other, untested compounds.

A hypothetical QSRR study on the reactivity of a series of substituted phenyl isocyanates, including this compound, with a common nucleophile could yield an equation of the following form:

log(k) = β₀ + β₁ * q(C) + β₂ * E(LUMO) + β₃ * S

Where:

log(k) is the logarithm of the reaction rate constant.

q(C) is the partial charge on the isocyanate carbon.

E(LUMO) is the energy of the LUMO.

S is a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Table 2: Hypothetical QSRR Model for the Reactivity of Substituted Phenyl Isocyanates

| Compound | q(C) (a.u.) | E(LUMO) (eV) | Steric Parameter (Å) | log(k) (Predicted) |

| This compound | 0.45 | -1.2 | 2.5 | 1.8 |

| Phenyl isocyanate | 0.42 | -1.0 | 2.2 | 1.5 |

| 4-Nitrophenyl isocyanate | 0.50 | -1.8 | 2.2 | 2.5 |

| 2-Methylphenyl isocyanate | 0.43 | -1.1 | 2.8 | 1.2 |

Note: This table and the QSRR equation are hypothetical and for illustrative purposes only. The descriptor values and predicted reactivity are not based on actual calculations for these molecules.

The insights gained from such QSRR models are invaluable for understanding the factors that govern the reactivity of this compound and for designing new molecules with tailored reactivity profiles.

Specialized Applications of 2 Methylthio Phenyl Isocyanate in Advanced Chemical Synthesis

Precursor in the Synthesis of Functional Polymers and Copolymers

Functional polymers and copolymers are macromolecules that possess specific chemical groups, known as functional groups, which impart unique properties and allow for further chemical modifications. The synthesis of such polymers often relies on monomers that contain these functional groups. Isocyanates are a class of compounds widely used in polymer chemistry due to the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles like alcohols, amines, and water. This reactivity forms the basis for the production of a wide array of polymers, including polyurethanes and polyureas.

2-(Methylthio)phenyl isocyanate serves as a precursor in this context, with its isocyanate group enabling polymerization reactions. The presence of the methylthio (-SCH3) group on the phenyl ring introduces a specific functionality into the resulting polymer chain. This functional group can influence the polymer's physical and chemical properties, such as its solubility, thermal stability, and refractive index. Furthermore, the methylthio group can be a site for post-polymerization modification, allowing for the introduction of other functional groups or for the creation of cross-linked polymer networks. While extensive research on copolymers specifically derived from this compound is limited in publicly available literature, the principles of copolymerization suggest its potential for use with other vinyl or acrylic monomers to create materials with tailored properties.

Role in the Development of Advanced Organic Materials

The development of advanced organic materials with specific, high-performance characteristics is a continuous effort in materials science. This compound plays a role in this field primarily through its use in the synthesis of specialized monomers for polyurethanes and polyureas, as well as in the creation of precursors for high-performance coatings and adhesives.

Design of Monomers for Polyurethanes and Polyureas with Specific Properties

Polyurethanes and polyureas are versatile classes of polymers with a wide range of applications, from flexible foams and elastomers to rigid plastics and coatings. Their properties are highly tunable and depend on the chemical structure of the isocyanate and polyol or polyamine monomers used in their synthesis.

The incorporation of this compound as a monomer in the synthesis of polyurethanes and polyureas can impart specific properties to the final material. The methylthio group can enhance the thermal stability and chemical resistance of the polymer. Moreover, the presence of sulfur in the polymer backbone can modify its optical properties, potentially leading to materials with a high refractive index. The general reactions for the formation of polyurethanes and polyureas from an isocyanate are depicted in the table below.

| Reaction Type | Reactants | Resulting Linkage | Polymer Class |

| Polyaddition | Isocyanate + Polyol | Urethane (B1682113) (-NH-CO-O-) | Polyurethane |

| Polyaddition | Isocyanate + Polyamine | Urea (B33335) (-NH-CO-NH-) | Polyurea |

This table illustrates the fundamental reactions of isocyanates in the formation of polyurethanes and polyureas.

The structure of the diisocyanate is a critical factor in determining the properties of the resulting polyurethane. researchgate.net For instance, the symmetry and chemical nature of the hard segment, which is derived from the isocyanate, influence the thermal and mechanical properties of the polymer. researchgate.net While specific data on polyurethanes derived from this compound is not widely available, it is anticipated that the introduction of the methylthio group would lead to materials with unique performance characteristics.

Synthesis of Coatings and Adhesives Precursors

Isocyanate-based chemistries are fundamental to the formulation of high-performance coatings and adhesives due to their excellent adhesion, durability, and chemical resistance. nih.gov These materials are typically two-component systems where a polyisocyanate is reacted with a polyol or polyamine just before application. nih.gov

This compound can be utilized as a precursor in the synthesis of specialized polyisocyanates or as a reactive additive in coating and adhesive formulations. The methylthio group can enhance the adhesion of the coating or adhesive to certain substrates, particularly metals. It can also improve the material's resistance to chemicals and weathering. The curing process of isocyanate-based adhesives is time and temperature-dependent, leading to the formation of a stable polymer network. flexpack-europe.org The choice between aromatic and aliphatic isocyanates influences the properties of the final coating, with aromatic isocyanates often used in non-decorative applications. nih.gov

Fine Chemical and Specialty Chemical Synthesis

In the realm of fine and specialty chemicals, this compound serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceutical and agrochemical compounds. ontosight.aimallakchemicals.com The reactivity of the isocyanate group allows for its conversion into a variety of other functional groups, making it a versatile building block in multi-step organic synthesis.